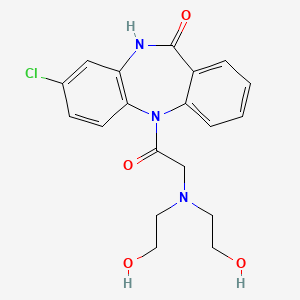
2-Bromo-5-(2-bromo-2-nitroethenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Furvina is synthesized through a two-step process starting from furfural, an industrial aldehyde derived from sugar cane bagasse . The synthetic route involves the bromination of furfural to obtain 2-bromo-5-(2-bromo-2-nitrovinyl)-furan. This process yields Furvina with a purity of over 99.8% . Industrial production methods involve stringent quality control parameters to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Furvina undergoes various chemical reactions, including:
Oxidation: Furvina can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: The nitro group in Furvina can be reduced to an amine group under reductive conditions.
Substitution: Furvina can undergo substitution reactions, particularly at the bromine sites, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Furvina has a wide range of scientific research applications:
Medicine: Furvina is used in the treatment of dermatological infections due to its broad-spectrum antimicrobial activity. It is also being explored for its potential use in treating other bacterial infections.
Mechanism of Action
Furvina exerts its effects by targeting the small ribosomal subunit in bacteria. It binds at or near the P-decoding site, interfering with the ribosomal binding of formylmethionine-tRNA during the formation of the 30S initiation complex. This inhibition preferentially affects protein synthesis over RNA, DNA, and cell wall synthesis . Furvina displays a bias for the nature of the 3′-base of the codon, efficiently inhibiting translation when the mRNA contains the canonical AUG initiation triplet .
Comparison with Similar Compounds
Furvina is compared with other nitrovinylfuran derivatives, such as 2-(2-methyl-2-nitrovinyl)furan. While both compounds exhibit antimicrobial activity, Furvina is unique in its specific inhibition of protein synthesis at the P-decoding site of the 30S ribosomal subunit . Other similar compounds include:
2-(2-methyl-2-nitrovinyl)furan: Interferes with quorum-sensing systems in bacteria and potentiates the action of other antibiotics.
Furvinol®: A veterinary drug derived from Furvina, used for treating infections in animals.
Furvina’s unique mechanism of action and broad-spectrum antimicrobial activity make it a valuable compound in both scientific research and practical applications.
Properties
CAS No. |
189935-72-6 |
|---|---|
Molecular Formula |
C6H3Br2NO3 |
Molecular Weight |
296.90 g/mol |
IUPAC Name |
2-bromo-5-[(Z)-2-bromo-2-nitroethenyl]furan |
InChI |
InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H/b5-3+ |
InChI Key |
MJPPGVVIDGQOQT-HWKANZROSA-N |
SMILES |
C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=C(/[N+](=O)[O-])\Br |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |
Synonyms |
2,2-Dibromo-5-(2-nitrovinyl)furan; (Z)-2-Bromo-5-(2-bromo-2-nitro-vinyl)-furan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)









![(3R)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B1663300.png)

